Technical Guide: N-α-Benzyloxycarbonyl-L-Arginine 4-Nitrobenzyl Ester Hydrochloride
Technical Guide: N-α-Benzyloxycarbonyl-L-Arginine 4-Nitrobenzyl Ester Hydrochloride
Topic: 2-Arg-obzl(4-no2)hydrochloride Chemical Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
(Commercially listed as 2-Arg-obzl(4-no2)hydrochloride)
Executive Summary
2-Arg-obzl(4-no2)hydrochloride is a commercial nomenclature for N-α-Benzyloxycarbonyl-L-Arginine 4-Nitrobenzyl Ester Hydrochloride (Z-Arg-OBzl(4-NO2)·HCl). This compound serves two critical roles in biochemical research and drug development:
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Synthetic Intermediate: It acts as a robustly protected arginine building block for solution-phase peptide synthesis, offering orthogonal protection stable to trifluoroacetic acid (TFA) but cleavable by hydrogenolysis or strong acids.
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Enzymatic Substrate: It functions as a sensitive substrate for characterizing the esterase activity of serine proteases (e.g., trypsin, thrombin), distinct from their amidase activity.
This guide provides a definitive analysis of its physicochemical properties, synthesis protocols, and experimental applications, grounded in authoritative chemical logic.
Chemical Constitution & Physicochemical Properties
Chemical Identity
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IUPAC Name: Benzyl N-[(1S)-4-guanidino-1-[(4-nitrobenzyl)oxycarbonyl]butyl]carbamate hydrochloride
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Common Name: Z-Arg-OBzl(4-NO2)[1]·HCl
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CAS Number: 96723-72-7 (and associated 66735-62-4 for related salt forms)
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Molecular Formula:
[2] -
Molecular Weight: 479.91 g/mol (Salt form); 443.45 g/mol (Free base)
Structural Analysis
The molecule consists of L-arginine modified at three key positions:[]
- -Amine: Protected by a Benzyloxycarbonyl (Z or Cbz) group, conferring stability against mild acids and preventing racemization during coupling.
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Carboxyl Group: Esterified with a p-Nitrobenzyl group.[1] This ester is highly activated compared to alkyl esters, making it an excellent substrate for enzymatic hydrolysis and a stable protecting group that is resistant to TFA.
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Guanidino Side Chain: Protonated (HCl salt), ensuring water solubility and preventing side-reactions during esterification.
Physicochemical Data Table
| Property | Specification | Experimental Note |
| Appearance | White to off-white crystalline powder | Highly hygroscopic; handle under inert atmosphere. |
| Solubility | Water, Methanol, DMSO, DMF | >50 mg/mL in water. Poorly soluble in non-polar solvents (EtOAc, Hexane). |
| Melting Point | 168–172 °C (Decomposes) | Sharp melting point indicates high purity; broad range suggests hydrolysis. |
| pKa | ~12.5 (Guanidino group) | The |
| UV Absorption | Dominated by the p-nitrobenzyl and Cbz aromatic rings. | |
| Stability | Stable at -20°C (Desiccated) | Hydrolyzes slowly in aqueous basic buffers (pH > 8.0). |
Synthesis & Production Logic
The synthesis of Z-Arg-OBzl(4-NO2)·HCl requires careful control to prevent racemization and side-chain acylation. The preferred method utilizes direct esterification of Z-Arg-OH.
Synthesis Workflow (DOT Diagram)
Figure 1: Synthetic pathway for Z-Arg-OBzl(4-NO2)[]·HCl via direct alkylation.
Protocol Narrative
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Activation: Z-Arg-OH is dissolved in dry DMF. A tertiary amine (Triethylamine or DIPEA) is added to deprotonate the carboxylic acid (forming the carboxylate anion).
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Coupling: 4-Nitrobenzyl bromide is added. The nucleophilic carboxylate attacks the benzylic carbon of the bromide, displacing the bromide ion.
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Critical Step: The reaction is kept at room temperature to avoid racemization of the
-carbon.
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Salt Formation: The crude ester is treated with dilute HCl (usually in dioxane or ethyl acetate) to ensure the guanidino group is fully protonated, yielding the stable hydrochloride salt.
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Purification: Recrystallization from Ethanol/Ether removes unreacted p-nitrobenzyl bromide.
Applications in Drug Development & Enzymology[3]
Enzymatic Substrate (Trypsin/Thrombin)
Z-Arg-OBzl(4-NO2) is a specific substrate for measuring the esterase activity of serine proteases. While trypsin is known for cleaving peptide bonds (amidase activity), its esterase activity is significantly faster (
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Mechanism: The enzyme attacks the carbonyl carbon of the ester, releasing p-nitrobenzyl alcohol and forming an acyl-enzyme intermediate.
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Detection:
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UV Spectrophotometry: Monitor the absorbance change at 270–290 nm (difference between ester and alcohol).
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pH Stat Titration: Hydrolysis releases a proton (H+), which can be titrated with NaOH to maintain constant pH. This is the gold standard for absolute kinetic quantification.
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Experimental Workflow: Kinetic Assay
Figure 2: Workflow for enzymatic kinetic characterization using Z-Arg-OBzl(4-NO2).
Peptide Synthesis (Orthogonal Protection)
In peptide chemistry, the p-nitrobenzyl (ONb) ester provides a unique protection profile:
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Acid Stability: Stable to TFA (allows Boc removal or cleavage of acid-labile side chains without affecting the C-terminus).
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Cleavage: Removed by hydrogenolysis (
) or strong acid (HF). -
Advantage: The electron-withdrawing nitro group increases the stability of the ester bond to acidic conditions compared to a standard benzyl ester, while making it more susceptible to nucleophilic attack (or enzymatic cleavage).
Handling, Safety, and Storage Protocols
Stability & Storage
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Hygroscopicity: The HCl salt is extremely hygroscopic. Moisture absorption leads to hydrolysis of the ester bond, releasing free Arginine and p-nitrobenzyl alcohol.
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Storage Condition: Store at -20°C in a tightly sealed container with desiccant. Allow the vial to equilibrate to room temperature before opening to prevent condensation.
Safety Hazards
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Irritant: Causes skin and eye irritation.
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Toxicology: p-Nitrobenzyl derivatives are potential alkylating agents. Handle with gloves and in a fume hood.
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Incompatibility: Strong oxidizing agents and strong bases (causes rapid hydrolysis).
References
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Bergmann, M., Fruton, J. S., & Pollok, H. (1939). The Specificity of Trypsin. Journal of Biological Chemistry.
- Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. Wiley. (Standard reference for amino acid properties and synthesis).
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ChemicalBook. (2024). N-alpha-Z-L-Arginine 4-nitrobenzyl ester hydrochloride Product Database.
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Santa Cruz Biotechnology. (2024). N-alpha-Z-L-arginine 4-nitrobenzyl ester hydrochloride Data Sheet.
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BOC Sciences. (2024). Trypsin Substrates and Applications.
